molecular formula C23H22F3N3O3S B15025867 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B15025867
M. Wt: 477.5 g/mol
InChI Key: GSOBNHIILPZKAH-UHFFFAOYSA-N
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Description

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the dimethoxyphenyl group. The final step involves the formation of the acetamide linkage. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a precursor in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group and the dimethoxyphenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include those with pyrimidine cores and trifluoromethyl groups, but the presence of the dimethoxyphenyl group and the specific acetamide linkage make this compound distinct. Examples of similar compounds include various pyrimidine derivatives with different substituents .

Properties

Molecular Formula

C23H22F3N3O3S

Molecular Weight

477.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C23H22F3N3O3S/c1-13-6-5-7-14(2)21(13)29-20(30)12-33-22-27-16(11-19(28-22)23(24,25)26)15-8-9-17(31-3)18(10-15)32-4/h5-11H,12H2,1-4H3,(H,29,30)

InChI Key

GSOBNHIILPZKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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